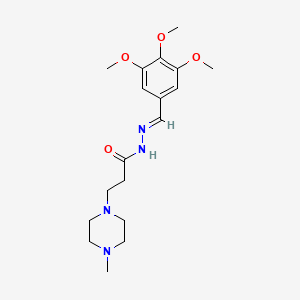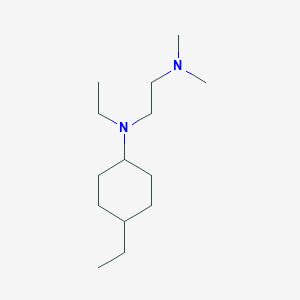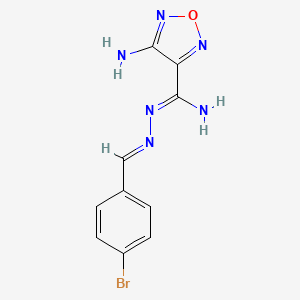
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. This compound was first synthesized in the 1960s, but it was not until the 1990s that its anti-tumor properties were discovered. Since then, numerous studies have been conducted to investigate the mechanism of action and potential therapeutic applications of DMXAA.
Mecanismo De Acción
The mechanism of action of 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. This compound has been shown to activate the transcription factor NF-kB, which plays a key role in the immune response. This activation leads to the production of cytokines and chemokines that recruit immune cells to the tumor site. This compound has also been shown to induce the production of reactive oxygen species (ROS) in tumor cells, which leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been shown to induce fever and hypotension in animal models. These effects are thought to be due to the activation of the immune system and the release of cytokines and other inflammatory mediators. This compound has also been shown to induce the production of nitric oxide, which plays a key role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has a number of advantages as a research tool. It is a potent anti-cancer agent that can be used to study the mechanisms of tumor necrosis and immune activation. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer patients. However, there are also limitations to the use of this compound in lab experiments. It is a highly reactive compound that can be difficult to handle, and its mechanism of action is not fully understood.
Direcciones Futuras
There are a number of future directions for research on 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of this compound, particularly its effects on the immune system. Finally, there is a need for further clinical trials to investigate the safety and efficacy of this compound in cancer patients.
Métodos De Síntesis
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 3,5-dimethoxybenzaldehyde with 3-methylbenzonitrile in the presence of a catalyst, such as sodium methoxide. The resulting product is then treated with hydrazine hydrate to form the oxadiazole ring. The synthesis of this compound has been extensively studied and optimized, resulting in high yields and purity.
Aplicaciones Científicas De Investigación
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, colon, breast, and prostate cancers. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. Clinical trials have been conducted to investigate the safety and efficacy of this compound in cancer patients, but the results have been mixed.
Propiedades
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-5-4-6-12(7-11)16-18-17(22-19-16)13-8-14(20-2)10-15(9-13)21-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUNJCRKYLRLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)


![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)

![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)
![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)

